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Compound of Interest

Compound Name: Tin-ZINC

Cat. No.: B8454451

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) to address issues encountered during experiments with tin-zinc (Sn-Zn)
solder paste, with a primary focus on incomplete reflow.

Troubleshooting Guide & FAQs

Q1: What are the visual indicators of incomplete reflow in tin-zinc solder paste?

Al: Incomplete reflow of tin-zinc solder paste can manifest in several ways. The solder joints
may appear dull, grainy, or have a rough surface texture instead of the bright and smooth finish
of a properly reflowed joint.[1][2] You might also observe that the solder paste has not fully
coalesced, leaving behind a lumpy or balled-up appearance.[3] In more severe cases, the
solder fails to form a proper fillet between the component lead and the PCB pad, resulting in a
weak or open connection.[1]

Q2: My solder paste isn't melting completely. What are the likely causes related to the reflow
profile?

A2: Insufficient heat is a primary cause of incomplete melting.[3][4] This can be due to several
factors within your reflow profile:

e Inadequate Peak Temperature: The peak temperature of your reflow oven may be set too
low for the specific tin-zinc alloy you are using. Lead-free solders, including many tin-zinc
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formulations, generally require higher reflow temperatures than traditional tin-lead solders.[5]

[6]

« Insufficient Time Above Liquidus (TAL): The time the solder paste is held above its melting
point (liquidus temperature) may be too short. A sufficient TAL is crucial for the solder to fully
melt, flow, and form a good metallurgical bond.[7][8]

 Incorrect Ramp-Up Rate: A ramp-up rate that is too fast can lead to thermal shock and may
not allow all components on the board to reach the required temperature uniformly.
Conversely, a ramp rate that is too slow can lead to flux exhaustion before the solder
reaches its melting point.[9][10]

Q3: What is "flux exhaustion" and how does it contribute to incomplete reflow?

A3: Flux is a critical component of solder paste that cleans metallic surfaces by removing
oxides, promoting wetting.[11] Flux exhaustion occurs when the flux becomes depleted or
deactivated before the soldering process is complete.[3][4] This can be caused by an overly
long or hot preheat stage in the reflow profile.[4] When the flux is exhausted, it can no longer
effectively remove oxides, leading to poor wetting and incomplete reflow.

Q4: Can oxidation of the solder paste or components cause reflow issues?

A4: Yes, oxidation is a significant factor that can hinder proper reflow. Tin-zinc alloys are
particularly susceptible to oxidation.[12] If the solder paste itself is oxidized due to improper
storage or being past its shelf life, it will not reflow correctly.[2] Similarly, oxidation on the
component leads or PCB pads creates a barrier that prevents the molten solder from wetting
the surface, resulting in a poor or incomplete solder joint.[2]

Q5: How does the design of the PCB and components affect reflow?

A5: The physical characteristics of the PCB and its components can create thermal imbalances
during reflow.[2][3] For instance, large components or connections to ground planes can act as
heat sinks, drawing heat away from the solder joint and preventing it from reaching the
necessary reflow temperature.[3][4] This can lead to incomplete reflow in specific areas of the
board while other areas reflow correctly.

Q6: What steps can | take to troubleshoot and prevent incomplete reflow?
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A6: To troubleshoot incomplete reflow, a systematic approach is recommended:

» Verify the Reflow Profile: Use a thermocouple to accurately measure the temperature profile
of your PCB as it passes through the reflow oven. Compare this profile to the solder paste
manufacturer's recommendations.[1][8]

» Inspect Materials: Ensure your solder paste is not expired and has been stored correctly.
Inspect components and PCBs for any signs of oxidation or contamination.[2]

o Optimize the Stencil and Printing Process: Ensure that a sufficient and consistent volume of
solder paste is being deposited on the pads.[2]

» Consider the Atmosphere: For tin-zinc solder pastes, which are prone to oxidation, using a
nitrogen atmosphere in the reflow oven can significantly improve wetting and reduce defects.

[2]

Quantitative Data

Table 1: Recommended Reflow Profile Parameters for
Tin-Zinc Solder Pastes
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Parameter Recommended Range Notes
A faster ramp can risk thermal
Preheat Ramp Rate 1.0 - 3.0°C/second shock, while a slower ramp
can lead to flux exhaustion.[9]
This stage allows for
temperature equalization
Soak Temperature 150 - 170°C
across the board and flux
activation.
] A longer soak time can lead to
Soak Time 60 - 120 seconds )
flux exhaustion.[9]
] o Crucial for complete melting
Time Above Liquidus (TAL) 30 - 90 seconds )
and wetting.[5][6]
Should be 20-40°C above the
Peak Temperature 235 - 250°C ) )
solder's melting point.[10]
A controlled cooling rate is
Cooling Rate 2.0 - 4.0°C/second important for good grain

structure in the solder joint.[9]

Note: These are general guidelines. Always refer to the specific datasheet for your tin-zinc

solder paste for the most accurate recommendations.

Experimental Protocols

Methodology 1: Solder Paste Viscosity Measurement

Objective: To determine the viscosity of the tin-zinc solder paste, which is a critical parameter

for printability and preventing defects like slumping.

Apparatus:

» Rotational viscometer (e.g., Brookfield or Malcom type)[13][14]

e Spatula
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o Temperature-controlled chamber
Procedure:

o Sample Preparation: Allow the solder paste to reach room temperature (25 + 1°C) for at least
4 hours before testing. Using a spatula, gently stir the paste for 1-2 minutes to ensure
homogeneity without introducing air bubbles.

¢ Instrument Setup: Set the viscometer to the desired rotational speed (e.g., 10 rpm). Ensure
the temperature-controlled chamber is stabilized at 25 + 0.25°C.

o Measurement: Transfer a sufficient amount of solder paste to the viscometer's sample cup.
Immerse the spindle into the paste and allow the temperature to stabilize for 15 minutes.

« Data Acquisition: Start the viscometer and record the viscosity reading after it has stabilized,
typically for at least one minute.

e Analysis: Compare the measured viscosity to the manufacturer's specifications to ensure it is
within the acceptable range.

Methodology 2: Solder Paste Wetting Analysis

Objective: To qualitatively assess the wetting capability of the tin-zinc solder paste on a
standardized substrate.

Apparatus:

o Copper coupon (oxygen-free high conductivity)

» Stencil with circular apertures (e.g., 6.5 mm diameter)
e Squeegee

» Reflow oven

e Microscope (10x magnification)

o Copper cleaner and appropriate solvents (e.g., isopropyl alcohol)[15]
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Procedure:

Substrate Preparation: Clean the copper coupon with a liquid copper cleaner, rinse with
deionized water, followed by isopropyl alcohol, and then dry it.[15]

o Solder Paste Deposition: Place the stencil over the cleaned copper coupon and use a
squeegee to print solder paste dots onto the substrate.[15]

o Reflow: Process the coupon through a reflow oven using the recommended temperature
profile for the solder paste.[15]

o Cleaning: After reflow, clean the flux residue from the coupon using a suitable solvent.[15]

» Evaluation: Under 10x magnification, visually inspect the solder dots. The solder should
exhibit good wetting, appearing as a uniform, well-spread film. There should be no signs of
dewetting (where the solder recedes, leaving mounds) or non-wetting (where the solder fails
to adhere to the copper).[15]

Methodology 3: Cross-Sectional Analysis of Solder
Joints

Objective: To examine the internal microstructure of a solder joint to identify defects such as
voids and to assess the formation of the intermetallic compound (IMC) layer.

Apparatus:

o Cross-sectioning equipment (saw, grinder, polisher)

e Mounting press and embedding resin

» Optical microscope or Scanning Electron Microscope (SEM)

Procedure:

o Sample Excision: Carefully cut out the solder joint of interest from the PCB.

e Mounting: Embed the excised solder joint in an epoxy or polymeric resin to create a
manageable sample for handling during grinding and polishing.
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» Grinding and Polishing: Use a series of progressively finer abrasive materials to grind and
polish the sample until a smooth, mirror-like cross-section of the solder joint is exposed.

» Etching (Optional): A light chemical etch can be used to reveal the grain structure of the
solder and the IMC layer.

e Microscopic Examination: Use a high-magnification microscope (optical or SEM) to inspect
the cross-sectioned solder joint. Look for internal defects such as voids (gas pockets),
cracks, and the thickness and uniformity of the IMC layer at the solder-pad interface.[16][17]

Visualizations

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://electroniccomponent.com/the-art-of-metallographic-cross-sectioning-to-verify-component-solder-integrity/
http://aarushlab.com/solder-joint-crossection/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8454451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Y

Step 1: Verify Reflow Profile

‘es [o}
Adjust Profile:
Step 2: Inspect Materials - Increase Peak Temp
(Paste, PCB, Components) - Increase TAL
- Optimize Ramp Rate

Replace Materials:
Step 3: Evaluate Printing Process - Use fresh solder paste
- Clean/replace oxidized components/PCBs

Yes 0

Optimize Printing:
Step 4: Consider Nitrogen Atmosphere - Adjust stencil aperture
- Check squeegee pressure/speed

/
/
/

»

Implement Nitrogen Reflow T

N

Click to download full resolution via product page

Caption: Troubleshooting workflow for incomplete reflow of tin-zinc solder paste.
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Key Reflow Profile Parameters
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Caption: Relationship between reflow profile parameters and potential defects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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